N-(2-bromo-4-methylphenyl)-3-(5-methylfuran-2-yl)propanamide
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Overview
Description
N-(2-bromo-4-methylphenyl)-3-(5-methylfuran-2-yl)propanamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a bromine atom and a methyl group attached to a phenyl ring, as well as a furan ring with a methyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-bromo-4-methylphenyl)-3-(5-methylfuran-2-yl)propanamide typically involves the following steps:
Bromination: The starting material, 4-methylphenyl, undergoes bromination to introduce a bromine atom at the 2-position.
Furan Ring Formation: The brominated intermediate is then reacted with a suitable furan derivative to form the furan ring.
Amidation: The final step involves the formation of the amide bond by reacting the intermediate with a propanamide derivative.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control to ensure high yield and purity. The process may also include purification steps like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom or other substituents.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or thiourea.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Dehalogenated compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology:
Biological Probes: The compound can be used as a probe to study biological processes, particularly those involving amide bonds.
Medicine:
Drug Development: Its structural features make it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Industry:
Material Science: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2-bromo-4-methylphenyl)-3-(5-methylfuran-2-yl)propanamide involves its interaction with specific molecular targets. The bromine and furan rings may facilitate binding to enzymes or receptors, leading to modulation of their activity. The amide bond plays a crucial role in stabilizing the compound’s structure and enhancing its interaction with biological molecules.
Comparison with Similar Compounds
- N-(2-chloro-4-methylphenyl)-3-(5-methylfuran-2-yl)propanamide
- N-(2-bromo-4-ethylphenyl)-3-(5-methylfuran-2-yl)propanamide
- N-(2-bromo-4-methylphenyl)-3-(5-ethylfuran-2-yl)propanamide
Uniqueness: N-(2-bromo-4-methylphenyl)-3-(5-methylfuran-2-yl)propanamide is unique due to the specific combination of bromine and methyl substituents on the phenyl and furan rings, respectively. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
N-(2-bromo-4-methylphenyl)-3-(5-methylfuran-2-yl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO2/c1-10-3-7-14(13(16)9-10)17-15(18)8-6-12-5-4-11(2)19-12/h3-5,7,9H,6,8H2,1-2H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBZVNXILWWDCGM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CCC2=CC=C(O2)C)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201328649 |
Source
|
Record name | N-(2-bromo-4-methylphenyl)-3-(5-methylfuran-2-yl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201328649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
4.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47198726 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
890602-03-6 |
Source
|
Record name | N-(2-bromo-4-methylphenyl)-3-(5-methylfuran-2-yl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201328649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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